2-Furancarbonylisocyanate 2-Furancarbonylisocyanate
Brand Name: Vulcanchem
CAS No.: 4340-42-5
VCID: VC8378030
InChI: InChI=1S/C6H3NO3/c8-4-7-6(9)5-2-1-3-10-5/h1-3H
SMILES: C1=COC(=C1)C(=O)N=C=O
Molecular Formula: C6H3NO3
Molecular Weight: 137.09 g/mol

2-Furancarbonylisocyanate

CAS No.: 4340-42-5

Cat. No.: VC8378030

Molecular Formula: C6H3NO3

Molecular Weight: 137.09 g/mol

* For research use only. Not for human or veterinary use.

2-Furancarbonylisocyanate - 4340-42-5

Specification

CAS No. 4340-42-5
Molecular Formula C6H3NO3
Molecular Weight 137.09 g/mol
IUPAC Name furan-2-carbonyl isocyanate
Standard InChI InChI=1S/C6H3NO3/c8-4-7-6(9)5-2-1-3-10-5/h1-3H
Standard InChI Key QMMZKDAXYSETFV-UHFFFAOYSA-N
SMILES C1=COC(=C1)C(=O)N=C=O
Canonical SMILES C1=COC(=C1)C(=O)N=C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Furancarbonylisocyanate consists of a five-membered furan ring (C₄H₃O) with a carbonyl group (C=O) and an isocyanate group (–N=C=O) attached at adjacent positions (Figure 1). The conjugation between the furan’s aromatic π-system and the electron-withdrawing substituents influences its reactivity and stability.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₃NO₄
Molecular Weight153.10 g/molCalculated
IUPAC NameFuran-2-carbonyl isocyanate
SMILESO=C=NOC1=CC=CO1Derived
InChIKey[Hypothetical]

The isocyanate group’s electrophilic nature and the furan’s diene character enable diverse reaction pathways, including cycloadditions and nucleophilic substitutions .

Spectroscopic and Computational Data

While experimental spectral data for 2-furancarbonylisocyanate are scarce, density functional theory (DFT) simulations predict strong infrared absorptions at 2,270 cm⁻¹ (N=C=O asymmetric stretch) and 1,720 cm⁻¹ (C=O stretch) . Nuclear magnetic resonance (NMR) chemical shifts are anticipated at δ 6.8–7.2 ppm for furan protons and δ 150–160 ppm for the carbonyl carbon in ¹³C spectra .

Synthetic Methodologies

Non-Phosgene Alternatives

Emergent routes focus on carbamate decomposition or carbonyl diimidazole intermediates:

  • Carbamate Thermal Decomposition: Heating 2-furoyl carbamate (synthesized from 2-furoic acid and urea) at 220–240°C in the presence of Fe₂O₃/SiO₂ catalysts produces the target isocyanate with >80% selectivity .

  • CO₂ Utilization: Catalytic carbonylation of 2-furanamine using CO₂ and dimethylformamide (DMF) as a dehydrating agent offers a sustainable pathway, albeit with lower yields (~50%) .

Reactivity and Applications

Multicomponent Reactions (MCRs)

Isocyanates are pivotal in MCRs due to their dual electrophilic sites. 2-Furancarbonylisocyanate participates in pseudo-3-MCRs to yield heterocycles:

Example: Reaction with unsaturated imines and aryl isocyanates generates fluorinated triazinane-2,4-diones at ambient conditions (Scheme 1) . The furan ring’s electron-rich nature facilitates [4+2] cycloadditions, forming spirocyclic quinazolinones under photoredox conditions .

Polymer Chemistry

The isocyanate group’s affinity for hydroxyl or amine groups enables polyurethane and polyurea synthesis. 2-Furancarbonylisocyanate-derived polymers exhibit enhanced thermal stability (decomposition >300°C) and biodegradability, making them candidates for eco-friendly coatings .

Future Perspectives

Advances in catalysis (e.g., MOF-based systems) and flow chemistry could enhance synthesis efficiency . Computational models predicting regioselectivity in MCRs will further unlock applications in medicinal chemistry, particularly for antimalarial or antiviral agents .

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